1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
The compound “1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is widely studied and used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR), which involves the use of mild acidic conditions or neutral ionic liquids . The reaction involves hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . For instance, the structures of the obtained compounds were confirmed by 1H and 13C NMR spectra, as well as by elemental analysis data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are related to the Biginelli-like reaction . This reaction involves aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using molecular dynamics simulations . The lead compounds formed stable complexes with SARS-CoV-2 M as evidenced by the highly stable root mean square deviation, root mean square fluctuations, and radius of gyration values .Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have developed synthetic pathways to create various heterocyclic compounds incorporating the triazolopyrimidine moiety. These compounds have been explored for their potential antibacterial and antifungal effects. For example, Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety with moderate activity against some bacterial and fungal species, indicating the compound's potential as a scaffold for developing new antimicrobials (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial Activity
The structural versatility of triazolopyrimidine derivatives allows for the exploration of their antimicrobial properties. Lahmidi et al. (2019) synthesized a novel derivative with the triazolopyrimidine ring, demonstrating antibacterial activity against various bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Supramolecular Assemblies
The compound also plays a role in the creation of supramolecular assemblies, highlighting its potential in materials science. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, which are crucial for developing new material systems with specific functionalities (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antiviral and Antitumor Activities
Furthermore, the search for compounds with antiviral and antitumor activities is a significant application area. Medwid et al. (1990) prepared 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, showing activity as mediator release inhibitors, potentially useful as antiasthma agents (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Mechanism of Action
Future Directions
The future directions for this class of compounds include further development of regioselective one-pot procedures for their synthesis . Additionally, these compounds are of interest in the preparation of antiviral agents . Some compounds have shown promising results as anti-flavivirus agents, showing activity in the low micromolar range .
Properties
IUPAC Name |
1-(2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-4-6(5(2)14)3-10-8-11-7(9)12-13(4)8/h3H,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUOAKYMSZONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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